2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
2-[(2,3-difluorophenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-10-5-1-3-8(11(10)13)7-9-4-2-6-14-9;/h1,3,5,9,14H,2,4,6-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBDWSWTDGTVSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=C(C(=CC=C2)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride typically involves the reaction of 2,3-difluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
This compound is being explored as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system. The incorporation of a difluorophenyl group enhances its biological activity and selectivity, making it a candidate for developing novel therapeutic agents.
Case Studies
- Antidepressant Activity : Research has indicated that compounds similar to 2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride exhibit antidepressant properties. For instance, derivatives with similar structural motifs have shown efficacy in animal models of depression.
- Anticancer Properties : Some studies have investigated the potential anticancer effects of pyrrolidine derivatives, suggesting that modifications to the pyrrolidine ring can enhance cytotoxicity against various cancer cell lines .
Organic Synthesis
The compound serves as a versatile building block in organic chemistry. Its reactivity allows for the formation of complex molecules that are crucial in synthesizing agrochemicals and fine chemicals.
Reactions and Mechanisms
- Amination Reactions : The amine functionality in this compound enables it to participate in nucleophilic substitution reactions, facilitating the synthesis of more complex amines.
- Aromatic Substitution : The presence of the difluorophenyl group allows for electrophilic aromatic substitution reactions, which can be utilized to introduce various functional groups into the aromatic ring.
Biochemical Research
In biochemical studies, this compound is utilized to explore enzyme activity and metabolic pathways. Its ability to interact with biological targets makes it valuable for understanding disease mechanisms and identifying potential therapeutic targets.
Enzyme Interaction Studies
- Cholinesterase Inhibition : Research has shown that pyrrolidine derivatives can act as inhibitors of cholinesterase enzymes, which are pivotal in neurotransmitter regulation .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as COX-1 and COX-2 .
Material Science
The unique properties of this compound make it suitable for developing new materials. Its chemical interactions can be harnessed to create polymers with specific functionalities.
Applications in Polymers
- Polymer Coatings : The compound's reactivity can be utilized in formulating coatings that require specific chemical interactions for enhanced durability and performance .
- Composite Materials : Research is ongoing into using this compound as a component in composite materials that exhibit improved mechanical properties and resistance to environmental degradation .
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent that enhances the separation and identification of compounds in complex mixtures.
Chromatographic Applications
Mechanism of Action
The mechanism of action of 2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Features and Physicochemical Properties
Key Observations:
Fluorine vs. Chlorine Substitution :
- Chlorinated analogs (e.g., dichlorophenyl derivatives) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but increase metabolic degradation risks .
- Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability compared to chlorine .
Core Structure :
Pharmacological and Application Insights
Target Specificity :
Clinical Candidates :
- Pexidartinib (), while structurally distinct, shares a heterocyclic scaffold, underscoring the importance of pyrrolidine-like cores in drug design.
Biological Activity
2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a difluorophenyl group, which may influence its biological interactions. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, making it a promising candidate for various therapeutic applications.
Biological Activities
1. Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, certain pyrrolidine derivatives have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.
2. Anticancer Potential
Pyrrolidine derivatives have been explored for their anticancer activities. In vitro studies have demonstrated that some compounds in this class can induce apoptosis in various cancer cell lines. For example, a related study highlighted the efficacy of pyrrolidine-2,3-diones against Pseudomonas aeruginosa, suggesting that structural modifications could lead to enhanced anticancer properties .
3. Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory activity are highly sought after. Some pyrrolidine derivatives have shown promise in reducing inflammatory markers in cell culture models, indicating potential therapeutic applications in conditions like arthritis and asthma .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Many pyrrolidine derivatives act as inhibitors of specific enzymes involved in disease processes. For instance, certain compounds target phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways .
- Receptor Modulation : Some studies suggest that these compounds may interact with neurotransmitter receptors, potentially influencing neurological conditions .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrrolidine derivatives against S. aureus and found that compounds with difluorophenyl substitutions exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics . This suggests that structural modifications can significantly enhance antibacterial potency.
Case Study 2: Cancer Cell Line Studies
In vitro experiments conducted on several cancer cell lines revealed that specific pyrrolidine derivatives could induce significant cytotoxicity. For example, one derivative showed an IC50 value of 9.27 µM against ovarian cancer cells, indicating strong potential for further development as an anticancer agent .
Data Table: Biological Activity Overview
Q & A
Q. What are the key synthetic routes for 2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride?
The synthesis typically involves a condensation reaction between 2,3-difluorobenzaldehyde and pyrrolidine derivatives. A common method includes:
- Step 1 : Reaction of 2,3-difluorobenzaldehyde with a pyrrolidine precursor (e.g., methyl pyrrolidine-2-carboxylate) under basic conditions (e.g., NaHCO₃) to form the Schiff base intermediate .
- Step 2 : Reduction of the intermediate using agents like sodium borohydride (NaBH₄) to yield the secondary amine.
- Step 3 : Salt formation with hydrochloric acid to improve stability and solubility . Optimization of reaction temperature (e.g., 0–25°C) and solvent (e.g., methanol or dichloromethane) is critical for yield improvement .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with distinct signals for the pyrrolidine ring (δ 1.8–3.5 ppm) and difluorophenyl group (δ 6.8–7.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% in research-grade samples) and monitor enantiomeric excess in chiral derivatives .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 256.2) and detects impurities .
Advanced Research Questions
Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?
Chiral resolution requires:
- Chiral Stationary Phases (CSPs) : Use HPLC columns like Chiralpak® AD-H or OD-H with hexane/isopropanol mobile phases .
- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed alkylation) to directly synthesize enantiopure forms .
- X-ray Crystallography : Resolve absolute configuration post-separation .
Q. What strategies optimize biological activity through structure-activity relationship (SAR) studies?
- Fluorine Substituent Positioning : 2,3-Difluorophenyl groups enhance binding to serotonin receptors (e.g., 5-HT₂C) compared to 3,4-difluoro analogs, as shown in receptor affinity assays (IC₅₀ < 100 nM) .
- Pyrrolidine Modifications : Introducing methyl or ethyl groups at the pyrrolidine nitrogen alters lipophilicity and bioavailability, as measured by logP (e.g., 2.1 vs. 2.8) .
- In Vivo Pharmacokinetics : Adjusting substituents improves metabolic stability (e.g., t₁/₂ from 1.2 to 4.7 hours in rodent models) .
Q. How do conflicting data on biological efficacy arise in studies of this compound?
Discrepancies often stem from:
- Substituent Position Variability : For example, 2,3-difluoro vs. 2,5-difluoro derivatives show divergent binding affinities to dopamine receptors (ΔIC₅₀ = 50 nM) .
- Synthetic Impurities : Trace by-products (e.g., oxidized pyrrolidine rings) may act as off-target modulators .
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or buffer pH alter receptor activation profiles .
Methodological Guidance
Q. How to design experiments for assessing neuroprotective effects?
- In Vitro Models : Use primary cortical neurons exposed to oxidative stress (e.g., H₂O₂). Measure viability via MTT assay and apoptosis markers (e.g., caspase-3) .
- Dose-Response Curves : Test concentrations from 1 nM to 10 μM; EC₅₀ values typically range 50–200 nM .
- Mechanistic Studies : Employ siRNA knockdown of target receptors (e.g., NMDA or AMPA) to validate pathways .
Q. What computational methods predict interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to 5-HT₂C receptors (PDB ID: 6BQG). Focus on π-π stacking between the difluorophenyl group and Phe327 .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models : Corrogate substituent electronegativity (e.g., Hammett constants) with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
